molecular formula C5H9ClN2O2 B1522243 (4-Chlorobutanoyl)urea CAS No. 1208680-83-4

(4-Chlorobutanoyl)urea

Cat. No.: B1522243
CAS No.: 1208680-83-4
M. Wt: 164.59 g/mol
InChI Key: DVTZZCQFICRLAO-UHFFFAOYSA-N
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Description

(4-Chlorobutanoyl)urea is a urea derivative characterized by a 4-chlorobutanoyl group (-CO-(CH₂)₃-Cl) attached to one of the urea nitrogen atoms. Its structure (Cl-CH₂-CH₂-CH₂-CO-NH-CONH₂) combines the hydrogen-bonding capacity of the urea moiety with the lipophilic and electron-withdrawing properties of the chlorinated aliphatic chain.

Properties

IUPAC Name

N-carbamoyl-4-chlorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O2/c6-3-1-2-4(9)8-5(7)10/h1-3H2,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTZZCQFICRLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(=O)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Chlorobutanoyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of 4-chlorobutanoyl chloride with urea or thiourea derivatives. The presence of the chlorobutanoyl moiety is crucial for its biological properties. The compound's structure can be represented as follows:

 4 Chlorobutanoyl urea RNHC(=O)NHR\text{ 4 Chlorobutanoyl urea }R-NH-C(=O)-NH-R'

where RR represents the 4-chlorobutanoyl group.

1. Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds display significant inhibition of cell proliferation in human cancer cell lines, with IC50 values ranging from 31 to 390 μM depending on the specific derivative and cell line tested .

CompoundCell LineIC50 (μM)
This compoundHT2943-390
This compoundMCF731-300
This compoundPC3100-190

2. Antiviral Activity

In a study focusing on polysubstituted acylthiourea derivatives, it was found that this compound demonstrated activity against the influenza virus . The mechanism of action may involve interference with viral replication processes, although specific pathways remain to be elucidated.

3. Anti-Amoebic Properties

Thiourea derivatives, including those related to this compound, have shown activity against Acanthamoeba species, with IC50 values reported between 2.39 and 9.30 µg/mL . This suggests potential applications in treating amoebic infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. The presence of specific functional groups and their positions can enhance or diminish its pharmacological properties. For example, modifications to the urea moiety or the chlorobutanoyl side chain can lead to variations in potency against different biological targets .

Case Study 1: Anticancer Activity

In a detailed investigation of urea-based anticancer agents, compounds similar to this compound were tested against multiple human cancer cell lines. The study highlighted that structural symmetry around the urea moiety is essential for maintaining antiproliferative activity . Compounds exhibiting this symmetry showed enhanced interactions with cellular targets involved in proliferation.

Case Study 2: Viral Inhibition

A recent study evaluated the antiviral properties of various thiourea derivatives, including those derived from (4-Chlorobutanoyl). It was found that these compounds could inhibit viral replication effectively, suggesting their potential as antiviral agents .

Scientific Research Applications

Agricultural Applications

Fertilizer Development
(4-Chlorobutanoyl)urea has been investigated for its role in enhancing the stability of urea-based fertilizers. A study demonstrated that incorporating divalent cationic salts with urea can significantly reduce its degradation by urease, thereby improving nitrogen retention in soil. This is crucial for minimizing ammonia volatilization during foliar applications, which can lead to nutrient loss and environmental pollution .

Case Study: Urea Stabilization
A patent outlines a method for stabilizing urea fertilizers by mixing them with this compound and calcium chloride. This combination not only enhances the efficiency of nitrogen uptake by plants but also reduces the risk of nitrate leaching into groundwater . The results indicated that the use of such stabilized fertilizers could lead to higher crop yields while mitigating environmental impacts.

Pharmaceutical Applications

Anti-Amoebic Properties
Research has indicated that derivatives of thiourea, including those containing this compound, exhibit significant anti-amoebic activity against Acanthamoeba species. These compounds were found to disrupt the membrane integrity of amoebae, leading to cell death . The IC50 values for these compounds ranged from 2.39 to 9.30 µg/mL, showcasing their potential as therapeutic agents against amoebic infections.

Case Study: Synthesis and Activity
In a study investigating various thiourea derivatives, this compound was synthesized and tested for its efficacy against Acanthamoeba keratitis. The findings revealed that this compound not only inhibited amoebic growth but also induced morphological changes in the amoeba cells, further supporting its potential use in medical applications .

Material Science Applications

Polymer Chemistry
this compound has been utilized in synthesizing novel polymeric materials with enhanced properties. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Case Study: Polymer Synthesis
A study focused on the synthesis of polyurethanes using this compound as a chain extender demonstrated improved flexibility and resilience compared to traditional polyurethanes. The mechanical tests showed a significant increase in tensile strength and elongation at break, indicating the compound's effectiveness in enhancing polymer performance .

Summary of Findings

Application AreaKey FindingsReferences
AgriculturalStabilizes urea fertilizers; reduces ammonia loss
PharmaceuticalExhibits anti-amoebic properties; effective against Acanthamoeba
Material ScienceEnhances thermal stability in polymers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chlorophenyl)urea (9g)

  • Synthesis: Prepared via oxidative coupling of 4-chlorobenzamide using phenyliodine diacetate (PIDA) and ammonia in methanol, achieving a 90% yield after purification by flash chromatography .
  • Physical Properties : Melting point = 209°C; IR bands at 1651 cm⁻¹ (urea C=O stretch) and 820 cm⁻¹ (C-Cl aromatic bend) .
  • Structural Contrast: The 4-chlorophenyl group introduces aromatic rigidity, enhancing π-π stacking interactions, whereas the aliphatic 4-chlorobutanoyl chain in (4-Chlorobutanoyl)urea increases flexibility and lipophilicity.

4-Chlorobutanoyl Chloride

  • Role: A key acylating agent (e.g., precursor for synthesizing this compound via reaction with urea or amines) .
  • Reactivity : Highly reactive due to the electrophilic acyl chloride group, contrasting with the urea’s hydrogen-bonding and nucleophilic properties.
  • Applications : Used industrially as an intermediate for agrochemicals or pharmaceuticals .

4-Chlorobutyric Acid Ethyl Ester

  • Functionality : An ester derivative of 4-chlorobutyric acid. The ester group improves stability compared to the reactive acyl chloride or urea moieties.
  • Utility : Likely employed in controlled-release reactions or as a solvent-compatible intermediate .

4-Chlorobutyrophenone

  • Features: Combines a chlorinated aliphatic chain with a ketone group. The ketone’s electrophilicity contrasts with the urea’s dual hydrogen-bond donor/acceptor capacity.
  • Applications: Potential use in synthesizing antipsychotics or anti-inflammatory agents .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Melting Point (°C) Key Functional Groups Synthesis Yield Applications
This compound C₅H₈ClN₂O₂ Not reported Urea, Chloroalkane Not reported Research intermediate (inferred)
1-(4-Chlorophenyl)urea C₇H₅ClN₂O 209 Urea, Aromatic C-Cl 90% Pharmaceutical studies
4-Chlorobutanoyl Chloride C₄H₆Cl₂O Not reported Acyl chloride, Chloroalkane Not reported Organic synthesis
4-Chlorobutyric Acid Ethyl Ester C₆H₁₁ClO₂ Not reported Ester, Chloroalkane Not reported Solvent-stable intermediate

Research Findings and Implications

  • Synthetic Efficiency: The PIDA-mediated synthesis of 1-(4-Chlorophenyl)urea (90% yield) suggests that similar oxidative methods could be explored for this compound, though its aliphatic chain may require milder conditions to prevent decomposition.
  • Crystallography : Tools like SHELX and structure-validation protocols are critical for resolving conformational differences between aromatic and aliphatic ureas.
  • Industrial Relevance: Commercial availability of 4-chlorobutanoyl derivatives (e.g., from Spectrum Chemical, Alfa Aesar ) underscores their utility in high-throughput synthesis pipelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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